Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
Description
Properties
IUPAC Name |
1-ethoxy-1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O/c1-2-16-6(14,15)3(7,4(8,9)10)5(11,12)13/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEGLLMNIBLLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(F)(F)F)(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)CF2OCH2CH3, C6H5F9O | |
| Record name | Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073119 | |
| Record name | Perfluoroisobutyl ethyl ether | |
| Source | EPA DSSTox | |
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Molecular Weight |
264.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Low odor; [OSHA] | |
| Record name | Ethyl perfluoroisobutyl ether | |
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Vapor Pressure |
109.0 [mmHg] | |
| Record name | Ethyl perfluoroisobutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14209 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
163702-06-5 | |
| Record name | Ethyl nonafluoroisobutyl ether | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl perfluoroisobutyl ether | |
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| Record name | Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- | |
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| Record name | Perfluoroisobutyl ethyl ether | |
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| Record name | Ethyl nonafluoroisobutyl ether | |
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| Record name | ETHYL PERFLUOROISOBUTYL ETHER | |
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Biological Activity
Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- (CAS Number: 163702-08-7) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure contributes to its properties and potential biological activities. This article explores the biological activity of this compound based on available research and data.
- Molecular Formula: C₅H₃F₉O
- Molecular Weight: 250.0623 g/mol
- IUPAC Name: Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
- InChIKey: DJXNLVJQMJNEMN-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of fluorinated compounds often relates to their interactions with biological membranes and proteins due to their unique electronegative fluorine atoms. The following sections summarize key findings related to the biological activity of propane derivatives and similar fluorinated compounds.
Fluorinated compounds can exhibit various mechanisms of action:
- Membrane Disruption: The presence of fluorine can alter membrane fluidity and permeability.
- Enzyme Inhibition: Some fluorinated compounds inhibit enzymes by mimicking substrate structures.
- Toxicity Profiles: Studies indicate that certain perfluorinated compounds may exhibit cytotoxicity in various cell lines.
Cytotoxicity Studies
Research has shown that fluorinated compounds can have varying degrees of cytotoxic effects. For instance:
- A study conducted on cell lines exposed to ethyl nonafluoroisobutyl ether indicated significant cytotoxic effects at higher concentrations .
- Another investigation into the effects of perfluorinated chemicals on human liver cells demonstrated altered cell viability and proliferation rates .
Environmental Impact Assessments
Environmental assessments have highlighted the persistence and bioaccumulation potential of fluorinated compounds:
- The U.S. Army Corps of Engineers noted that certain fluorinated solvents could persist in the environment and accumulate in biota .
- Regulatory frameworks have been established to monitor emissions of such compounds due to their potential ecological impacts .
Comparative Analysis Table
| Compound Name | Molecular Weight (g/mol) | Toxicity Level (in vitro) | Environmental Persistence |
|---|---|---|---|
| Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- | 250.0623 | Moderate | High |
| Ethyl nonafluoroisobutyl ether | 264.089 | High | Very High |
Scientific Research Applications
Pharmaceutical Applications
Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- serves as an active pharmaceutical ingredient (API) in various therapeutic formulations. Its fluorinated structure enhances bioactivity and stability.
- Case Study: Antiviral Agents
Research indicates that fluorinated compounds can improve the efficacy of antiviral agents. A study demonstrated that the incorporation of propane derivatives into antiviral formulations significantly increased their potency against viral replication .
Veterinary Pharmaceuticals
This compound is also utilized in veterinary medicine as an API. It is particularly effective in formulations aimed at treating infections in livestock and pets due to its enhanced stability and efficacy.
- Case Study: Livestock Health
A veterinary study highlighted the use of fluorinated ethers in preventing respiratory infections in cattle. The results showed a marked improvement in recovery rates when treatments included propane derivatives .
Cosmetic Ingredients
In the cosmetics industry, propane derivatives are employed for their emollient properties. They help improve skin texture and provide a smooth application for various cosmetic products.
- Case Study: Skin Care Products
A formulation study revealed that incorporating propane derivatives into moisturizers led to improved hydration levels and skin barrier function compared to traditional emollients .
Food Additives
The compound is also considered for use as a food additive due to its non-toxic nature and ability to enhance flavor profiles while acting as a preservative.
- Case Study: Flavor Enhancement
Research on flavor compounds indicated that the addition of propane derivatives could enhance the sensory attributes of food products without altering their safety profile .
Water Treatment Chemicals
Fluorinated compounds like propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-, are being explored for their potential in water treatment applications due to their ability to interact with contaminants effectively.
- Case Study: Contaminant Removal
A pilot study showed that using this compound in water treatment processes significantly reduced levels of harmful pathogens and chemical pollutants .
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Active ingredient in antiviral drugs | Enhanced bioactivity and stability |
| Veterinary Pharmaceuticals | Treatments for livestock infections | Improved recovery rates |
| Cosmetics | Emollient in skin care products | Better hydration and skin texture |
| Food Additives | Flavor enhancer and preservative | Non-toxic with enhanced sensory attributes |
| Water Treatment | Contaminant removal agent | Effective against pathogens and pollutants |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
- CAS RN : 163702-06-5
- Molecular Formula : C₆H₅F₉O
- Molecular Weight : 264.09 g/mol
- Structural Class: Fluorinated ether, non-ionic fluorosurfactant .
Physicochemical Properties :
- Appearance : Liquid at standard conditions.
- Solubility : Insoluble in water, compatible with organic solvents .
- Log Pow (Octanol-Water Partition Coefficient): 4.2, indicating moderate hydrophobicity .
Structural Analogs and Substitutes
Compound A : 1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane
- CAS RN : 163702-05-4
- Molecular Formula : C₆H₅F₉O
- Key Differences :
- Applications : Co-occurs with the target compound in lubricant formulations (e.g., MOLYKOTE® L-8033) .
Compound B : 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane
- CAS RN : 375-03-1
- Molecular Formula : C₄H₃F₇O
- Key Differences :
- Applications : Used as a solvent or refrigerant due to lower persistence .
Compound C : Methyl perfluoroisobutyl ether
- CAS RN : 163702-08-7
- Molecular Formula : C₅H₃F₉O
- Key Differences :
- Applications : Specialty lubricants and electronics cooling fluids .
Toxicity and Environmental Impact
Key Findings :
- The target compound and Compound A exhibit negligible biodegradability, indicating high environmental persistence .
- All compounds lack conclusive evidence for PBT/vPvB classification, though their persistence raises concerns under evolving PFAS regulations .
- Moderate bioaccumulation (BCF ~900) of the target compound contrasts with unassessed analogs .
Regulatory and Industrial Considerations
- Montreal Protocol: Neither the target compound nor its analogs are listed as ozone-depleting substances .
- PFAS Regulations : The target compound is flagged in electronics supply chains due to structural similarity to regulated perfluoroalkyl substances (PFAS) .
- Alternatives : Compounds with shorter fluorinated chains (e.g., Compound B) or methoxy groups may face fewer regulatory hurdles .
Preparation Methods
Halogen-Exchange Reactions Using Sulfur Tetrafluoride
A primary industrial method involves the fluorination of chlorinated or hydroxylated precursors using SF₄. For example, 1,1,1,2,3,3,3-heptafluoro-2-(hydroxydifluoromethyl)propane undergoes reaction with SF₄ at 80–120°C in anhydrous hydrogen fluoride (HF) to replace hydroxyl groups with fluorine. The ethoxy group is introduced via subsequent alkoxylation with ethanol in the presence of a base such as potassium hydroxide:
Yields for this route typically exceed 70%, with purity >99% achieved via fractional distillation.
Nucleophilic Substitution with Fluorinated Intermediates
Alternative approaches employ perfluorinated epoxides as starting materials. For instance, hexafluoropropene oxide (HFPO) reacts with ethoxydifluoromethyl lithium to form the target compound:
This method requires cryogenic conditions (−40°C) to suppress side reactions, with yields around 65%.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance the reactivity of fluorinated intermediates by stabilizing transition states. Catalytic amounts of crown ethers (e.g., 18-crown-6) improve the nucleophilicity of alkoxide ions, accelerating ethoxylation.
Table 1: Impact of Solvent on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 78 | 98.5 |
| Tetrahydrofuran | 65 | 62 | 95.2 |
| Hexane | 100 | 45 | 89.7 |
Byproduct Management
Side products such as 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (HFE-7200) are minimized by controlling stoichiometry and reaction time. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of branched isomers when excess SF₄ is used.
Purification and Analytical Characterization
Fractional Distillation
Crude product is distilled under reduced pressure (50–100 mmHg) to separate the target compound (boiling point: 76–78°C) from lower-boiling impurities like HFPO (bp: −27°C).
Spectroscopic Validation
-
¹⁹F NMR : δ −75.2 (CF₃), −112.4 (CF₂O), −124.8 (CF₂CH₃).
-
IR : 1280 cm⁻¹ (C–F stretch), 1100 cm⁻¹ (C–O–C asym stretch).
Industrial-Scale Production and Applications
3M’s Novec™ 7200 Engineered Fluid utilizes this compound as a heat transfer fluid in semiconductor manufacturing. Pilot-scale batches (100–500 kg) achieve consistent quality through continuous-flow reactors, reducing residence time and byproduct formation .
Q & A
Q. What experimental approaches are recommended for synthesizing and characterizing this compound?
Synthesis of this fluorinated ether requires precise control over fluorination and etherification steps. A typical method involves reacting perfluoroisobutyl derivatives with ethoxydifluoromethyl precursors under anhydrous conditions, followed by purification via fractional distillation to isolate the liquid product . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to resolve fluorine and hydrogen environments, complemented by high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₆H₅F₉O, MW 264.09) . Purity assessment should include gas chromatography (GC) with flame ionization detection (FID) to quantify residual solvents or byproducts.
Q. How can researchers determine the solubility and stability of this compound under laboratory conditions?
Experimental protocols for solubility involve titrating the compound into solvents (e.g., water, hexane, or fluorinated oils) under controlled temperature (20–25°C) and monitoring phase separation via dynamic light scattering (DLS) or visual inspection. Evidence indicates it is insoluble in water . Stability studies should assess thermal decomposition using thermogravimetric analysis (TGA) and evaluate hydrolytic resistance by exposing the compound to aqueous buffers (pH 4–10) over 24–72 hours, followed by GC-MS to detect degradation products.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods to minimize inhalation exposure, as acute inhalation toxicity in rats (LC₅₀) is 989 mg/L .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact, which may cause dehydration or irritation after prolonged exposure .
- Waste disposal : Classify as non-biodegradable (0% degradation over 28 days) and sequester in fluorocarbon-compatible waste containers .
Advanced Research Questions
Q. How do conflicting data on bioaccumulation potential influence environmental risk assessments?
While the compound is not classified as a PBT/vPvB substance per regulatory thresholds (concentration <0.1%) , experimental data show moderate bioaccumulation (BCF = 919 in Cyprinus carpio) and a log Pow of 4.2, suggesting potential for lipid accumulation in aquatic organisms . Researchers must reconcile these findings by conducting long-term bioaccumulation studies across trophic levels (e.g., algae → fish → predators) and applying probabilistic models to assess ecological thresholds under realistic exposure scenarios.
Q. What methodologies are suitable for evaluating its persistence in soil and aquatic systems?
- Soil mobility : Use OECD 121 batch adsorption studies with soil columns to measure partitioning coefficients (Kd). Current data gaps exist , necessitating experiments with varying soil organic matter content.
- Aquatic persistence : Perform OECD 301/310 biodegradation tests under aerobic/anaerobic conditions. Existing data indicate negligible biodegradation (0% over 28 days) , implying long-term environmental persistence. Complementary photolysis studies (e.g., UV-Vis irradiation) can quantify degradation half-lives in water.
Q. How can researchers address discrepancies in acute toxicity data for aquatic organisms?
The compound exhibits low acute toxicity to fish (LC₅₀ >100 mg/L for Pimephales promelas) , but its chronic effects remain unstudied. Advanced protocols include:
- Sublethal endpoint assays : Measure impacts on fish reproduction (e.g., egg viability) or invertebrate growth (e.g., Daphnia magna).
- Mixture toxicity studies : Evaluate synergistic effects with co-occurring PFAS or lubricant additives, using factorial design experiments to isolate interaction mechanisms.
Q. What analytical techniques are optimal for detecting trace levels of this compound in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is recommended for aqueous matrices. For soil/sediment, employ pressurized solvent extraction (PSE) followed by solid-phase extraction (SPE) cleanup. Method validation should include spike-recovery tests (70–120% recovery) and limits of detection (LOD) below 1 ng/L to align with emerging PFAS regulations .
Q. How does regulatory status (e.g., VOC exemption) impact its use in industrial applications?
The compound is exempt from VOC regulations under US EPA guidelines due to its negligible contribution to tropospheric ozone formation . Researchers should monitor evolving regulatory frameworks (e.g., EU REACH PFAS restrictions) and conduct lifecycle analyses to compare its environmental footprint with alternatives.
Data Contradiction Analysis
- Bioaccumulation vs. Regulatory Classification : While BCF values suggest moderate bioaccumulation , the absence of PBT/vPvB classification may reflect data gaps in chronic toxicity or food-chain magnification studies. Resolving this requires tiered testing per OECD 305 guidelines.
- Aquatic Toxicity vs. Persistence : Low acute toxicity contrasts with high persistence , emphasizing the need for chronic exposure models to assess subpopulation impacts (e.g., keystone species).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
